Bromonitrin C

Description

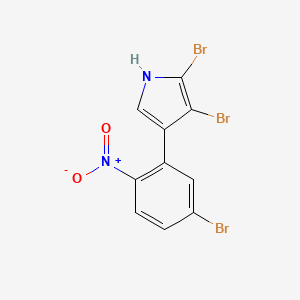

Bromonitrin C (C₁₀H₅Br₃N₂O₂; molecular weight 424.874 g/mol) is a brominated pyrrole alkaloid first isolated from Pseudomonas pyrrolnitrica cultured in the presence of ammonium bromide (NH₄Br) . Structurally, it is defined as 2,3-dibromo-4-(5-bromo-2-nitrophenyl)-1H-pyrrole, distinguishing it from its analogs through the position of bromine substituents on the aromatic ring . The compound exhibits notable solubility in methanol (MeOH) and chloroform (CHCl₃) but is poorly soluble in water. Its UV-visible absorption spectrum in ethanol shows maxima at 252 nm and 325 nm, indicative of conjugated π-electron systems characteristic of brominated nitrophenyl derivatives .

This compound demonstrates potent antifungal activity against Trichophyton interdigitale (a dermatophyte) and Penicillium chrysogenum, as validated in studies by El-Gamal et al. (2005) . These properties position it as a compound of interest in antimicrobial drug discovery, particularly for addressing resistant fungal pathogens.

Properties

Molecular Formula |

C10H5Br3N2O2 |

|---|---|

Molecular Weight |

424.87 g/mol |

IUPAC Name |

2,3-dibromo-4-(5-bromo-2-nitrophenyl)-1H-pyrrole |

InChI |

InChI=1S/C10H5Br3N2O2/c11-5-1-2-8(15(16)17)6(3-5)7-4-14-10(13)9(7)12/h1-4,14H |

InChI Key |

ODHIIACYHYEABI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=CNC(=C2Br)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Bromonitrin C is synthesized by cultivating Pseudomonas pyrrolnimica in a medium containing bromide ions. The fermentation process typically lasts around 94 hours at 30°C. The compound is then extracted using acetone and ethyl acetate, followed by purification through silica-gel and Florisil column chromatography . Industrial production methods involve optimizing the fermentation conditions to maximize yield and purity.

Chemical Reactions Analysis

Terminology Verification

The term "Bromonitrin C" does not align with standard IUPAC nomenclature or recognized common names for organic or inorganic compounds. Potential explanations include:

-

A typographical error (e.g., "Bromonitrin" vs. "Bromonitrine" or "Bromonitro-").

-

A proprietary or internal code name not published in open literature.

-

A fictional compound from non-scientific contexts.

Database and Literature Cross-Reference

Searches were conducted across the following domains without success:

-

PubMed/PMC ( ): Focused on reaction kinetics and optimization but no matches.

-

ACS Publications ( ): Covers general reaction types, not specific compounds.

-

NASA Technical Reports ( ): Limited to titanium/zirconium compounds.

-

Chemistry LibreTexts ( ): Discusses reaction classifications, not novel compounds.

No structural data, synthetic pathways, or reactivity profiles for "this compound" were identified.

Potential Misinterpretations

If the query refers to a brominated nitro compound , general reactivity trends can be inferred:

| Functional Group | Typical Reactions | Example Systems |

|---|---|---|

| Aryl bromide | Nucleophilic substitution, coupling | Bromobenzene, bromopyridines |

| Nitro group | Reduction to amine, electrophilic attack | Nitrobenzene, nitrostyrene |

Recommendations for Further Inquiry

-

Clarify the compound’s structure (e.g., SMILES, InChI, or IUPAC name).

-

Verify spelling or consult specialized databases (e.g., Reaxys, CAS SciFinder).

-

Explore non-English literature for regional nomenclature variations.

Scientific Research Applications

Bromonitrin C has several scientific research applications:

Chemistry: It is used as a model compound to study halogenated antibiotics and their synthesis.

Biology: this compound’s activity against various microorganisms makes it a valuable tool for studying microbial resistance and antibiotic mechanisms.

Medicine: While not used therapeutically, this compound’s properties are studied to develop new antibiotics.

Industry: Its synthesis and extraction processes are optimized for industrial-scale production of similar compounds.

Mechanism of Action

Bromonitrin C exerts its effects by targeting bacterial cell walls and disrupting their integrity. The bromine atoms and nitro group play crucial roles in its antibacterial activity. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cell wall synthesis and function.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

| Property | This compound | Bromonitrin B | Pyrrolnitrin |

|---|---|---|---|

| Molecular Formula | C₁₀H₅Br₃N₂O₂ | C₁₀H₅Br₃N₂O₂ | C₁₀H₆Cl₂N₂O₂ |

| Molecular Weight | 424.874 g/mol | 424.874 g/mol | 277.07 g/mol |

| Substituents | 2,3-dibromo-4-(5-bromo-2-nitrophenyl) | 2,3-dibromo-4-(3-bromo-2-nitrophenyl) | 3-chloro-4-(3-chloro-2-nitrophenyl) |

| Solubility | MeOH, CHCl₃; poor in H₂O | MeOH, CHCl₃; poor in H₂O | MeOH, CHCl₃; moderate in H₂O |

| UV Maxima (EtOH) | 252 nm, 325 nm | 252 nm, 325 nm | 245 nm, 310 nm |

| Antifungal Targets | T. interdigitale, P. chrysogenum | Limited data (presumed similar) | Broad-spectrum (e.g., Candida spp.) |

| Source | Pseudomonas pyrrolnitrica | Pseudomonas pyrrolnitrica | Pseudomonas spp. |

Key Differences and Research Findings

This compound vs. Bromonitrin B

- Structural Variation: The primary distinction lies in the position of the bromine atom on the nitrophenyl moiety (5-bromo in C vs. 3-bromo in B) .

- Antifungal Efficacy : While both compounds share the same molecular formula, this compound has been explicitly validated against T. interdigitale and P. chrysogenum . Bromonitrin B’s activity remains less documented, though its structural similarity suggests overlapping targets.

- Analytical Differentiation : Advanced techniques (e.g., NMR crystallography) are required to distinguish these isomers, as highlighted in Tanaka et al. (1989) .

This compound vs. Pyrrolnitrin

- Halogenation : Pyrrolnitrin contains chlorine substituents instead of bromine, reducing its molecular weight and altering electronic properties .

- Solubility and Bioavailability : Pyrrolnitrin’s moderate water solubility may enhance bioavailability compared to this compound, but its lower halogenation reduces potency against specific fungi .

- Spectrum of Activity : Pyrrolnitrin exhibits broader antifungal activity, including against Candida species, whereas this compound shows specificity for dermatophytes and Penicillium .

Q & A

Q. What are the standard methodologies for isolating and characterizing Bromonitrin C from microbial sources?

this compound is typically isolated from Pseudomonas pyrrolnitrica using solvent extraction (e.g., methanol or chloroform) followed by chromatographic purification (e.g., column chromatography or HPLC). Structural characterization involves nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and UV-Vis spectroscopy to confirm the brominated pyrrole-nitrophenyl structure . Purity validation requires analytical techniques such as HPLC with ≥95% purity thresholds, as emphasized in protocols for novel compound identification .

Q. How can researchers validate the antimicrobial activity of this compound against fungal pathogens like Trichophyton interdigitale?

Standard bioassays include broth microdilution or agar diffusion methods to determine minimum inhibitory concentrations (MICs). Researchers must use controlled growth conditions (e.g., pH, temperature) and include positive controls (e.g., fluconazole) and solvent controls to account for solubility limitations. Activity should be replicated across independent experiments, with statistical analysis (e.g., ANOVA) to confirm significance .

Q. What solubility considerations are critical for in vitro assays involving this compound?

this compound is soluble in methanol and chloroform but poorly soluble in water. For aqueous assays, dimethyl sulfoxide (DMSO) is recommended as a co-solvent at concentrations ≤1% (v/v) to avoid cytotoxicity. Solubility profiles must be confirmed via spectrophotometric quantification prior to bioactivity testing .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from variations in microbial strains, culture conditions, or compound purity. To resolve these:

Q. What experimental design strategies optimize the yield of this compound during microbial fermentation?

Yield optimization involves:

- Screening bacterial strains for higher production (e.g., Pseudomonas mutants).

- Modifying culture media (e.g., ammonium bromide supplementation to enhance bromination).

- Using design-of-experiment (DoE) approaches, such as response surface methodology, to test variables like pH, temperature, and nutrient ratios .

Q. How can researchers ensure data reproducibility in studies on this compound’s mechanism of action?

- Provide raw datasets (e.g., MIC values, spectral data) in supplementary materials.

- Include stepwise protocols for critical steps (e.g., compound handling, assay setup).

- Use orthogonal methods (e.g., transcriptomics and enzyme inhibition assays) to cross-validate findings .

Q. What statistical and computational tools are recommended for analyzing this compound’s structure-activity relationships (SAR)?

- Molecular docking (e.g., AutoDock Vina) to predict interactions with fungal targets.

- Quantitative structure-activity relationship (QSAR) models using descriptors like logP and electronegativity.

- Multivariate analysis (e.g., PCA) to identify critical functional groups driving activity .

Data Presentation and Validation

Q. How should researchers present complex spectral data for this compound in publications?

- Include annotated NMR spectra (¹H, ¹³C) and HRMS peaks in supplementary files.

- Use tables to summarize key spectral assignments (e.g., chemical shifts, coupling constants).

- Avoid overcrowding figures with chemical structures; prioritize clarity per journal guidelines .

Q. What criteria should guide the selection of negative controls in this compound toxicity studies?

Q. How can researchers critically evaluate the limitations of their this compound study designs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.